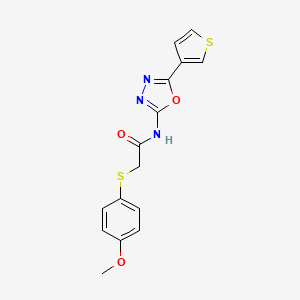

2-((4-methoxyphenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Description

The compound 2-((4-methoxyphenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide features a 1,3,4-oxadiazole core substituted at position 5 with a thiophen-3-yl group and at position 2 with a thioether-linked 4-methoxyphenyl moiety. The acetamide group bridges the oxadiazole to a nitrogen-bound aromatic system.

Properties

IUPAC Name |

2-(4-methoxyphenyl)sulfanyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S2/c1-20-11-2-4-12(5-3-11)23-9-13(19)16-15-18-17-14(21-15)10-6-7-22-8-10/h2-8H,9H2,1H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLICNRCIPOLWKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methoxyphenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1,3,4-oxadiazole ring, which is then functionalized with a thiophene group. The final step involves the introduction of the methoxyphenylthio group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for achieving consistent quality and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-((4-methoxyphenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring or the thiophene ring, leading to different reduced products.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxyphenyl or thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom in the methoxyphenylthio group can lead to the formation of sulfoxides or sulfones, while reduction of the oxadiazole ring can yield various reduced heterocyclic compounds.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.

Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound’s chemical reactivity makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-methoxyphenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Physicochemical Properties

The following table summarizes key structural differences and properties of analogous compounds:

Key Observations :

- Substituent Impact on Melting Points: Compounds with rigid aromatic systems (e.g., phthalazinone in 4b ) exhibit very high melting points (>300°C), likely due to strong intermolecular π-π stacking. In contrast, compounds with flexible aliphatic chains (e.g., piperidinyl-sulfonyl in 8i ) show lower melting points (104–144°C).

- Solubility : The N-(5-methylisoxazol-3-yl) analog has moderate aqueous solubility (2.9 µg/mL at pH 7.4), likely due to the hydrophilic isoxazole ring. The target compound’s thiophene and methoxyphenyl groups may reduce solubility compared to this analog.

Anticancer and Enzyme Inhibition Profiles

- Compounds 8 and 9 : These oxadiazole derivatives (with tetrahydronaphthalenyloxy and phenyl groups) demonstrated potent cytotoxicity against A549 lung adenocarcinoma and C6 glioma cells, comparable to cisplatin. They also inhibited MMP-9, a metalloproteinase linked to cancer metastasis. Molecular docking confirmed their affinity for the MMP-9 active site.

- Target Compound : While direct activity data are unavailable, its thiophene moiety may enhance interactions with hydrophobic enzyme pockets, similar to MMP-9 inhibitors .

Biological Activity

The compound 2-((4-methoxyphenyl)thio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a novel chemical entity that integrates a methoxyphenyl moiety with a thioether and an oxadiazole structure. This combination suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The compound's IUPAC name is 2-(4-methoxyphenylthio)-N-(5-thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide , with the molecular formula . Its structural characteristics contribute to its biological activities:

| Property | Value |

|---|---|

| Molecular Weight | 360.44 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and thiophenes exhibit significant antimicrobial properties. The biological activity of this compound was assessed against various bacterial strains.

In studies conducted on similar oxadiazole derivatives, the minimum inhibitory concentration (MIC) values were determined to evaluate their effectiveness. For instance:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

These results suggest that the compound may exhibit moderate to strong antimicrobial activity, potentially making it suitable for further development as an antimicrobial agent .

Anticancer Potential

The anticancer properties of oxadiazole derivatives have been widely studied. The mechanism of action often involves the inhibition of key enzymes related to cancer cell proliferation such as thymidylate synthase and histone deacetylase (HDAC).

In vitro studies have shown that compounds similar to this compound can inhibit cancer cell lines through various pathways:

- Apoptosis Induction : By activating caspases.

- Cell Cycle Arrest : Particularly in the G2/M phase.

- Inhibition of Angiogenesis : Reducing tumor blood supply.

A comparative analysis of several oxadiazole derivatives revealed that those with thiophene substitutions exhibited enhanced cytotoxicity against breast and colon cancer cell lines .

The proposed mechanism of action for this compound includes:

- Enzyme Inhibition : Targeting enzymes like HDAC and thymidylate synthase.

- Receptor Interaction : Modulating receptor activities involved in cell signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells.

Case Studies

A recent study highlighted the efficacy of similar compounds in treating resistant bacterial strains and various cancer types. For example:

-

Study on Antimicrobial Resistance : A derivative demonstrated synergy with existing antibiotics against resistant strains of Staphylococcus aureus.

- Synergy with Ciprofloxacin : Reduced MIC values when combined with standard treatments.

- Anticancer Efficacy : In a study involving human breast cancer cell lines (MCF7), the compound showed significant inhibition of cell proliferation at low concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.